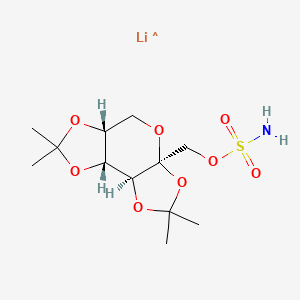
3-epi-Azido-3-deoxythymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-epi-Azido-3-deoxythymidine is a purine nucleoside analog known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies . This compound is structurally similar to azidothymidine (AZT), a well-known antiviral agent used in the treatment of HIV. The unique structural features of this compound make it a valuable compound in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-epi-Azido-3-deoxythymidine typically involves the azidation of 3-deoxythymidine. One common method includes the reaction of 3-deoxythymidine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the azide group replaces the hydroxyl group at the 3’ position of the thymidine molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed for purification . The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-epi-Azido-3-deoxythymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azido group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the azido group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Sodium azide (NaN3) and other nucleophiles are employed under suitable conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, oxo derivatives, and various substituted analogs. These products have distinct chemical and biological properties, making them useful in different research applications .
Wissenschaftliche Forschungsanwendungen
3-epi-Azido-3-deoxythymidine has a wide range of scientific research applications:
Biology: The compound is studied for its effects on cellular processes, including DNA synthesis and repair.
Medicine: It has potential as an antiviral and anticancer agent.
Wirkmechanismus
The mechanism of action of 3-epi-Azido-3-deoxythymidine involves its incorporation into DNA during replication. The compound acts as a chain terminator, preventing the elongation of the DNA strand. This inhibition of DNA synthesis leads to the suppression of viral replication and the induction of apoptosis in cancer cells . The molecular targets include DNA polymerase and reverse transcriptase enzymes, which are crucial for DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
3-epi-Azido-3-deoxythymidine is similar to other nucleoside analogs such as:
Azidothymidine (AZT): Both compounds inhibit DNA synthesis, but this compound has a different stereochemistry, which may affect its biological activity.
3’-Azido-3’-deoxythymidine: This compound is also an azido derivative of thymidine and shares similar antiviral properties.
2’,3’-Dideoxyinosine (ddI): Another nucleoside analog used in antiviral therapy, but with a different mechanism of action.
The uniqueness of this compound lies in its specific stereochemistry and its potential for targeted therapy in cancer and viral infections .
Eigenschaften
Molekularformel |
C10H13N5O4 |
|---|---|
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6?,7-,8-/m1/s1 |
InChI-Schlüssel |
HBOMLICNUCNMMY-SPDVFEMOSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)CO)N=[N+]=[N-] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15141401.png)






